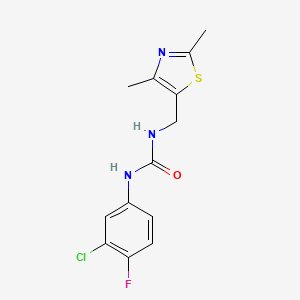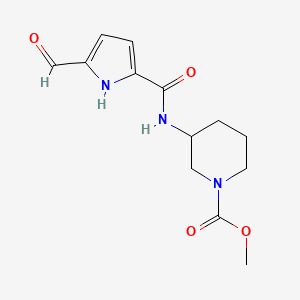![molecular formula C14H11N3O3 B2952131 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1782662-35-4](/img/structure/B2952131.png)
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a biochemical compound with the molecular formula C14H11N3O3 and a molecular weight of 269.25 . It is used for proteomics research .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine (PP) derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Chemical Reactions Analysis
Pyrimidine derivatives, including 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, have been the subject of extensive research due to their wide range of pharmacological effects . The chemical reactions involving these compounds can vary greatly depending on the specific derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid include a molecular weight of 269.25 and a molecular formula of C14H11N3O3 . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid”, focusing on six unique applications. Each field is given a separate section with a clear and descriptive heading.
Cytotoxic Activity Against Cancer Cells
The synthesized compounds of this chemical have been tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing potential as cancer therapeutics .
Chemotherapeutic Potential
There is interest in derivatives of this compound, such as monastrol, which acts as an inhibitor of mitotic kinesin, a potentially important target for cancer chemotherapy .
Anticancer Activity and SAR
Novel thiazolopyrimidine derivatives have been studied against human cancer cell lines and primary CLL cells, leading to cell death by apoptosis through the inhibition of the CDK enzyme .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified for strategic use in optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Medicinal Chemistry Impact
These derivatives are a significant family of N-heterocyclic compounds that possess a high impact in medicinal chemistry due to their significant photophysical properties .
Fluorophore Development
Pyrazolo[1,5-a]pyrimidines-based fluorophores have emerged as an attractive alternative for [5,6]-fused N-heterocyclic systems due to their efficient synthetic approaches and easy functionalization methodology .
Orientations Futures
The future directions for research on 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid and related compounds could involve further exploration of their synthesis pathways, investigation of their mechanisms of action, and development of new drugs bearing the pyrazolo[1,5-a]pyrimidine core . This could potentially lead to new rational and efficient designs of drugs with enhanced anti-inflammatory activities and minimal toxicity .
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have a significant impact in medicinal chemistry .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to interact with their targets through various mechanisms .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to affect various biochemical pathways, leading to their significant impact in medicinal chemistry .
Pharmacokinetics
The molecular weight of this compound is reported to be 26926 , which could influence its bioavailability.
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have significant photophysical properties .
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-8-11(14(18)19)16-13-6-7-15-17(12)13/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBVDDQCRABHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC=NN32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


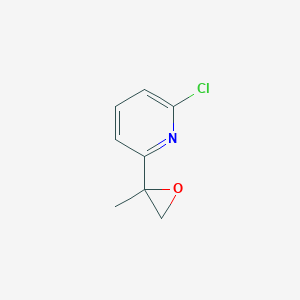
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2952051.png)
![(4-((4-fluorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2952054.png)
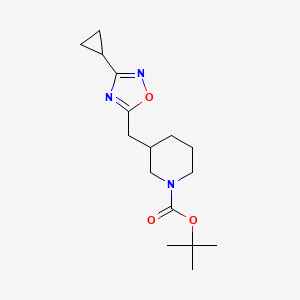

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)

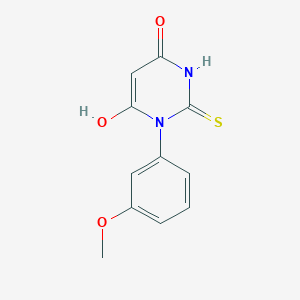
![3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952066.png)
![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2952067.png)

